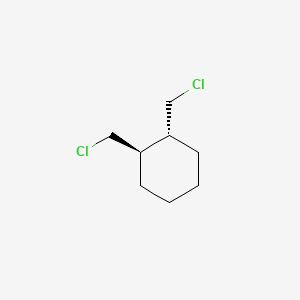

trans-1,2-Bis(chloromethyl)cyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1,2-bis(chloromethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Cl2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVHONKNAYUVGV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712315 | |

| Record name | (1R,2R)-1,2-Bis(chloromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61169-66-2 | |

| Record name | (1R,2R)-1,2-Bis(chloromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of trans-1,2-Bis(chloromethyl)cyclohexane: A Mechanistic and Methodological Guide

Introduction: The Strategic Importance of a Rigid Bifunctional Building Block

trans-1,2-Bis(chloromethyl)cyclohexane is a key bifunctional molecule in synthetic organic chemistry, prized for its well-defined stereochemistry and the presence of two reactive chloromethyl groups appended to a conformationally rigid cyclohexane scaffold. This unique structural arrangement makes it an invaluable building block in the synthesis of a diverse array of complex molecules, including macrocycles, molecular cages, and ligands for catalysis. The trans configuration of the chloromethyl groups provides a specific spatial orientation that is crucial for directing the stereochemical outcome of subsequent reactions. This guide provides an in-depth exploration of the primary synthesis mechanism of this compound, offers a critical evaluation of a potential alternative route, and presents detailed experimental protocols for its preparation.

Primary Synthesis Route: Nucleophilic Substitution of a Diol

The most reliable and stereochemically controlled synthesis of this compound proceeds through the double nucleophilic substitution of the corresponding diol, trans-1,2-cyclohexanedimethanol. This transformation is most effectively achieved using thionyl chloride (SOCl₂), a reagent that allows for precise control over the reaction mechanism and stereochemical outcome.

Synthesis of the Precursor: trans-1,2-Cyclohexanedimethanol

The journey to our target molecule begins with the preparation of the diol precursor. A common and efficient method starts from the commercially available trans-1,2-cyclohexanedicarboxylic acid. This dicarboxylic acid is reduced to the corresponding diol, typically using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

The mechanism involves the initial deprotonation of the carboxylic acid protons by the hydride, followed by the coordination of the lithium cation to the carbonyl oxygen. Subsequent nucleophilic attack by the hydride ion on the carbonyl carbon reduces the carboxylic acid to the corresponding alcohol. This process occurs at both ends of the molecule to yield trans-1,2-cyclohexanedimethanol.

Experimental Protocol: Reduction of trans-1,2-Cyclohexanedicarboxylic Acid

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

Addition of Substrate: A solution of trans-1,2-cyclohexanedicarboxylic acid in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate of aluminum salts is removed by filtration.

-

Purification: The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude trans-1,2-cyclohexanedimethanol. Further purification can be achieved by recrystallization or distillation.

Chlorination with Thionyl Chloride: A Tale of Two Mechanisms

The conversion of trans-1,2-cyclohexanedimethanol to this compound using thionyl chloride is a classic example of nucleophilic substitution at a primary alcohol. The reaction proceeds through the formation of a key intermediate, an alkyl chlorosulfite. The fate of this intermediate, and thus the stereochemical outcome of the reaction, is highly dependent on the reaction conditions, specifically the presence or absence of a base like pyridine.[1][2]

Mechanism 1: Sₙi (Substitution Nucleophilic internal) - Retention of Configuration

In the absence of a base, the reaction often proceeds with retention of configuration at a chiral center via the Sₙi mechanism.[2] While the primary carbons in our substrate are not chiral centers themselves, understanding this mechanism is crucial for appreciating the versatility of thionyl chloride.

The alcohol oxygen attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by deprotonation to form the alkyl chlorosulfite intermediate. This intermediate then collapses in a concerted fashion, where the chlorine atom is delivered from the same face as the departing sulfur dioxide molecule, leading to retention of stereochemistry.[1][2]

Mechanism 2: Sₙ2 (Substitution Nucleophilic bimolecular) - Inversion of Configuration

The addition of a base, typically pyridine, dramatically alters the reaction pathway to an Sₙ2 mechanism, resulting in inversion of configuration at a chiral center.[1][2] In the context of our achiral primary diol, the key role of pyridine is to act as a nucleophilic catalyst and an acid scavenger.

Pyridine reacts with the alkyl chlorosulfite intermediate to form a pyridinium salt. This step generates a free chloride ion, which is a much better nucleophile than the chloride in the tight ion pair of the Sₙi mechanism. This free chloride ion then attacks the carbon atom from the backside in a classic Sₙ2 fashion, leading to the displacement of the chlorosulfite leaving group and formation of the alkyl chloride.[1][2] For primary alcohols, the Sₙ2 pathway is generally favored even without a base, but the presence of pyridine ensures a clean and efficient reaction by preventing the buildup of HCl, which can lead to side reactions.

Diagram of the Sₙ2 Chlorination Mechanism:

Caption: Sₙ2 mechanism for the chlorination of a diol using thionyl chloride and pyridine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases. The entire apparatus is maintained under a positive pressure of an inert gas.

-

Reagents: The flask is charged with trans-1,2-cyclohexanedimethanol and a suitable solvent, such as chloroform or dichloromethane. The solution is cooled in an ice bath.

-

Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cooled, stirred solution. The addition rate is controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the evolution of gases ceases.

-

Work-up: The reaction mixture is cooled to room temperature and then slowly poured into ice-water to quench any unreacted thionyl chloride. The organic layer is separated, and the aqueous layer is extracted with the same solvent.

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution, then with water, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | trans-1,2-Cyclohexanedimethanol | N/A |

| Reagent | Thionyl Chloride (SOCl₂) | [1][2] |

| Solvent | Chloroform or Dichloromethane | Generic Protocol |

| Reaction Temperature | 0 °C to Reflux | Generic Protocol |

| Reaction Time | 2-4 hours | Generic Protocol |

| Typical Yield | > 80% | Estimated from similar reactions |

Alternative Synthesis Route: Free-Radical Chlorination

An alternative, though potentially less selective, approach to this compound is the free-radical chlorination of trans-1,2-dimethylcyclohexane. This method relies on the homolytic cleavage of a chlorine molecule (Cl₂) initiated by UV light or heat to generate chlorine radicals.

Mechanism of Free-Radical Chlorination

The reaction proceeds via a classic free-radical chain mechanism:

-

Initiation: A chlorine molecule absorbs energy (hν) and undergoes homolytic cleavage to form two chlorine radicals (Cl•).

-

Propagation:

-

A chlorine radical abstracts a hydrogen atom from one of the methyl groups of trans-1,2-dimethylcyclohexane, forming a primary alkyl radical and HCl.

-

The alkyl radical then reacts with a molecule of Cl₂ to form the chloromethyl product and a new chlorine radical, which continues the chain reaction.

-

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Diagram of the Free-Radical Chlorination Pathway:

Caption: Free-radical chain mechanism for the chlorination of a dimethylcyclohexane.

Challenges and Selectivity

While seemingly straightforward, free-radical chlorination of trans-1,2-dimethylcyclohexane presents significant challenges in terms of selectivity:

-

Regioselectivity: The cyclohexane ring contains multiple types of C-H bonds (primary, secondary, and tertiary). While abstraction of a primary hydrogen from a methyl group is required, chlorine radicals are notoriously unselective and will also abstract secondary and tertiary hydrogens from the ring, leading to a mixture of chlorinated products.

-

Stereoselectivity: Even if chlorination occurs at the methyl groups, the reaction can proceed on both methyl groups, and over-chlorination can occur, leading to dichlorinated and trichlorinated products. Achieving the desired trans-1,2-bis(chloromethyl) product as the major isomer would be challenging. The initial trans stereochemistry of the methyl groups does not guarantee the formation of a single stereoisomer of the product.

-

Product Separation: The resulting mixture of isomers would be difficult to separate, making this route less practical for obtaining a pure sample of the target molecule.

Due to these selectivity issues, the free-radical chlorination of trans-1,2-dimethylcyclohexane is generally not the preferred method for the synthesis of pure this compound.

Conclusion: A Versatile Intermediate Accessible Through Controlled Synthesis

The synthesis of this compound is most effectively and selectively achieved through the chlorination of trans-1,2-cyclohexanedimethanol using thionyl chloride. This method allows for excellent control over the reaction and provides the desired product in high yield and purity. While alternative routes such as free-radical chlorination exist in principle, they are hampered by a lack of selectivity, leading to complex product mixtures. For researchers and drug development professionals requiring a stereochemically pure and well-defined bifunctional building block, the diol chlorination pathway remains the authoritative and recommended approach.

References

-

Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. (n.d.). Retrieved from [Link]

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Retrieved from [Link]

Sources

An In-depth Technical Guide to trans-1,2-Bis(chloromethyl)cyclohexane (CAS: 61169-66-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my focus is on bridging the gap between fundamental chemical principles and their practical applications in complex synthetic challenges. This guide is crafted to provide not just a compilation of data on trans-1,2-Bis(chloromethyl)cyclohexane, but a cohesive narrative that explains the "why" behind its synthesis, reactivity, and utility. The structure of this document is intentionally fluid, designed to mirror the interconnectedness of concepts in organic chemistry, from conformational analysis to strategic synthetic design. Every piece of information is presented to empower you, the researcher, to leverage this versatile building block with a deep and intuitive understanding of its chemical behavior.

Molecular Identity and Physicochemical Properties

This compound is a bifunctional alkyl halide built upon a cyclohexane scaffold. Its structure, characterized by two chloromethyl groups in a trans configuration, dictates its reactivity and stereochemical influence in synthesis.

| Property | Value | Source(s) |

| CAS Number | 61169-66-2 | [1][2][3] |

| Molecular Formula | C₈H₁₄Cl₂ | [1][2][4] |

| Molecular Weight | 181.1 g/mol | [1][2][4] |

| IUPAC Name | (1R,2R)-rel-1,2-Bis(chloromethyl)cyclohexane | [5] |

| Synonyms | This compound | [2][4] |

| Computed XLogP3-AA | 3.5 | [4] |

| Topological Polar Surface Area | 0 Ų | [4] |

| Rotatable Bond Count | 2 | [4] |

Synthesis: From Diol to Dichloride

The most logical and prevalent synthetic route to this compound is the chlorination of its corresponding diol, trans-1,2-bis(hydroxymethyl)cyclohexane. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient gaseous nature of its byproducts (SO₂ and HCl).

Proposed Synthetic Workflow

Start [label="trans-1,2-Bis(hydroxymethyl)cyclohexane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="Thionyl Chloride (SOCl₂)\n(Pyridine or DMF as catalyst, optional)", shape=ellipse, fillcolor="#FBBC05"]; Solvent [label="Inert Solvent (e.g., Dichloromethane, Chloroform)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Chlorination Reaction\n(Controlled Temperature, e.g., 0 °C to reflux)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(e.g., NaHCO₃ wash, water wash)"]; Purification [label="Purification\n(Distillation or Column Chromatography)"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction; Reagent -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Figure 1: Proposed workflow for the synthesis of the title compound.Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a well-informed hypothesis based on analogous reactions and should be optimized under appropriate laboratory safety protocols.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a nitrogen inlet is charged with trans-1,2-bis(hydroxymethyl)cyclohexane (1.0 eq).

-

Solvent Addition: Anhydrous dichloromethane is added to dissolve the diol, and the solution is cooled to 0 °C in an ice bath. A catalytic amount of pyridine (e.g., 0.1 eq) can be added to promote the reaction.

-

Reagent Addition: Thionyl chloride (2.2-2.5 eq) is dissolved in anhydrous dichloromethane and added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Workup: The reaction mixture is cooled to room temperature and slowly poured into a stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the two primary alkyl chloride functionalities. These groups are susceptible to both nucleophilic substitution (Sₙ2) and, to a lesser extent, elimination (E2) reactions. The trans stereochemistry and the conformational preferences of the cyclohexane ring play a critical role in dictating the reactivity and the stereochemical outcome of its reactions.

Conformational Analysis and its Impact on Reactivity

The cyclohexane ring exists predominantly in a chair conformation. For a trans-1,2-disubstituted cyclohexane, the two substituents can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions.

Diaxial [label="Diaxial Conformation\n(Less Stable)", image="diaxial.png"]; // Placeholder for an actual image Diequatorial [label="Diequatorial Conformation\n(More Stable)", image="diequatorial.png"]; // Placeholder for an actual image

Diaxial -> Diequatorial [label="Ring Flip\n(Favored)"]; Diequatorial -> Diaxial [label="Ring Flip\n(Disfavored)"]; }

Figure 2: Conformational equilibrium favoring the diequatorial conformer.This conformational preference has profound implications for reactivity:

-

Sₙ2 Reactions: The chloromethyl groups in the diequatorial conformation are readily accessible to incoming nucleophiles, facilitating Sₙ2 reactions. The backside attack, characteristic of the Sₙ2 mechanism, is sterically unhindered.

-

E2 Reactions: For an E2 elimination to occur, an anti-periplanar arrangement of the proton to be abstracted and the leaving group is required. In the preferred diequatorial conformation of this compound, the hydrogens on the cyclohexane ring are not anti-periplanar to the chloromethyl groups. This conformational constraint significantly disfavors E2 reactions, making Sₙ2 the dominant pathway.

Key Reactions and Synthetic Applications

The two reactive chloromethyl groups make this compound an excellent bifunctional building block for the synthesis of a variety of cyclic and acyclic structures.

The compound readily reacts with primary and secondary amines, thiols, and phosphines in double Sₙ2 reactions to yield the corresponding disubstituted cyclohexane derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="R₂NH", shape=ellipse, fillcolor="#FBBC05"]; Thiol [label="RSH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Phosphine [label="R₃P", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Amine [label="trans-1,2-Bis((dialkylamino)methyl)cyclohexane"]; Product_Thiol [label="trans-1,2-Bis((alkylthio)methyl)cyclohexane"]; Product_Phosphine [label="trans-1,2-Bis((trialkylphosphonio)methyl)cyclohexane"];

Start -> Product_Amine [label=" "]; Amine -> Product_Amine; Start -> Product_Thiol [label=" "]; Thiol -> Product_Thiol; Start -> Product_Phosphine [label=" "]; Phosphine -> Product_Phosphine; }

Figure 3: General scheme for nucleophilic substitution reactions.These derivatives are valuable as:

-

Chiral Ligands: The resulting diamines, dithiols, and diphosphines, particularly if synthesized from an enantiomerically pure starting material, can serve as chiral ligands in asymmetric catalysis[6].

-

Pharmaceutical Intermediates: The compound is recognized as an impurity or a potential intermediate in the synthesis of the atypical antipsychotic drug Lurasidone[3].

The bifunctional nature of this compound makes it an ideal precursor for intramolecular cyclization reactions to form bicyclic compounds. For example, its di-Grignard reagent can undergo intramolecular coupling to form bicyclo[4.2.0]octane.

Furthermore, it can be employed as a rigid spacer in the synthesis of macrocycles and cyclophanes by reacting it with other bifunctional molecules.

Analytical Characterization

The purity and identity of this compound are typically assessed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent method for determining the purity of the compound and for separating it from starting materials, byproducts, and its cis isomer. The mass spectrum will show characteristic fragmentation patterns, including the molecular ion peak and isotopic peaks corresponding to the two chlorine atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule. The signals for the chloromethyl protons (-CH₂Cl) are expected to appear as a multiplet in the range of 3.5-3.8 ppm. The protons on the cyclohexane ring will appear as a complex series of multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the chloromethyl carbons and the carbons of the cyclohexane ring, confirming the overall carbon framework.

-

Safety and Handling

As with all alkyl halides, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.

-

Inhalation: Avoid inhaling vapors.

-

Skin Contact: Avoid contact with skin, as it may cause irritation.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. Many alkyl halides are known to be toxic or carcinogenic[6].

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its well-defined stereochemistry and the presence of two reactive chloromethyl groups on a conformationally biased cyclohexane ring make it a powerful tool for the construction of complex molecular architectures, including chiral ligands, pharmaceutical intermediates, and novel cyclic systems. A thorough understanding of its conformational preferences is paramount to predicting and controlling its reactivity. As the demand for stereochemically complex molecules in drug discovery and materials science continues to grow, the utility of such well-defined bifunctional synthons is expected to increase, opening new avenues for innovative synthetic strategies.

References

-

Beilstein Journal of Organic Chemistry. (2019). Synthesis of chiral cyclohexane-linked bisimidazolines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). trans-1,2-Bis(bromomethyl)cyclohexane. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Patsnap. (n.d.). Alkyl Halide Explained: Structure, Types, and Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(Chloromethyl)-2-(methoxymethyl)cyclohexane - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). trans-1-CHLORO-2-METHYLCYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). trans-1-CHLORO-2-METHYLCYCLOHEXANE. Retrieved from [Link]

-

Whitman College. (n.d.). Lab Chapter 7.3.2. Retrieved from [Link]

Sources

physical and chemical properties of "trans-1,2-Bis(chloromethyl)cyclohexane"

An In-depth Technical Guide to trans-1,2-Bis(chloromethyl)cyclohexane

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional alkylating agent and synthetic intermediate. The document details its core physical and chemical properties, stereochemistry, and spectroscopic signatures. Emphasis is placed on its reactivity profile, particularly in nucleophilic substitution reactions, which is fundamental to its application in constructing complex molecular architectures. This guide serves as an essential resource for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, handling, and potential applications in medicinal chemistry and materials science.

Introduction and Strategic Importance

This compound is a halogenated organic compound distinguished by a cyclohexane scaffold bearing two chloromethyl groups in a trans configuration.[1][2] This specific stereochemistry imparts a rigid and well-defined three-dimensional structure, making it a valuable building block in stereospecific synthesis.[2] Its primary utility stems from the two reactive chloromethyl groups, which act as electrophilic centers for bifunctional alkylation.[2] This allows for the construction of macrocycles, bridged bicyclic systems, and polymers.[2] In the context of drug development, the cyclohexane core is a recognized bioisostere for aromatic rings, offering a route to improve pharmacokinetic properties such as metabolic stability and solubility. The defined spatial orientation of the reactive groups makes it a prime candidate for synthesizing ligands for metal catalysts and as a rigid spacer in designing pharmacologically active molecules.[2]

Molecular Structure and Stereochemistry

The defining feature of this molecule is the trans relationship between the two chloromethyl substituents on the cyclohexane ring. This arrangement minimizes steric hindrance compared to its cis isomer and locks the molecule into a more rigid conformation. Understanding this stereochemistry is critical, as it dictates the spatial trajectory of its reactive sites and, consequently, the geometry of the resulting products.

Caption: Generalized Sₙ2 reaction pathway.

Illustrative Experimental Protocols

The following protocols are representative methodologies. Researchers should adapt them based on specific laboratory conditions and safety assessments.

Synthesis via Chlorination of the Diol

A common and reliable method for preparing this compound is the chlorination of the corresponding diol, trans-1,2-Bis(hydroxymethyl)cyclohexane. Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a standard choice for this transformation.

Expert Insight: The choice of thionyl chloride is strategic. It reacts with the alcohol to form an intermediate chlorosulfite ester. The subsequent attack by the chloride ion (often with assistance from pyridine) proceeds with inversion of configuration. However, since the reaction is at a methylene group adjacent to the stereocenter, the ring's stereochemistry is preserved. The byproducts of the reaction (SO₂ and HCl) are gases, which simplifies workup.

Step-by-Step Protocol:

-

In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert atmosphere (N₂ or Ar), dissolve trans-1,2-Bis(hydroxymethyl)cyclohexane (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (2.2 equivalents) to the solution to act as a base, scavenging the HCl produced.

-

Slowly add thionyl chloride (2.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by carefully pouring it over crushed ice and water.

-

Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Self-Validation: Purify the crude product via vacuum distillation or column chromatography. Confirm the identity and purity of the final product using NMR and MS, comparing the data to the reference spectroscopic profile.

Quality Control and Analysis Workflow

A robust workflow is essential to ensure the quality of the synthesized material before its use in downstream applications.

Caption: A self-validating quality control workflow.

Safety and Handling

As a chlorinated organic compound and a reactive alkylating agent, this compound must be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection. [3][4]Work should be conducted in a well-ventilated area or a chemical fume hood. [5][3]* Hazards: This compound is harmful if swallowed and causes skin irritation. [3][4]Alkylating agents are often suspect carcinogens and should be handled with care.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. [5][3]If irritation persists, seek medical attention. [3] * Eye Contact: Rinse cautiously with water for several minutes. [5][4] * Inhalation: Move the person to fresh air. [5][4] * Ingestion: Rinse mouth. Do NOT induce vomiting. [3][4]Call a poison center or doctor. [4]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [4]

-

Applications in Research and Development

The unique structural features of this compound make it a versatile tool for advanced synthesis.

-

Pharmaceutical Scaffolding: The rigid cyclohexane core can be used to orient pharmacophoric groups in a precise 3D arrangement, which is critical for optimizing drug-receptor interactions. It serves as a non-aromatic scaffold that can enhance metabolic stability. [6]* Ligand Synthesis: The two chloromethyl groups can be functionalized to create bidentate ligands for use in asymmetric catalysis. The defined stereochemistry of the cyclohexane backbone can create a chiral environment around a metal center.

-

Materials Science: As a bifunctional monomer, it can be used in polymerization reactions to create cross-linked polymers with tailored physical properties.

References

-

(1R,2R)-1,2-bis(chloromethyl)cyclohexane. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

This compound. (n.d.). AOKI Pharmatech. Retrieved January 15, 2026, from [Link]

-

Cyclohexane, 1,2-dichloro-, trans-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

Applications of MCR-Derived Heterocycles in Drug Discovery. (n.d.). OUCI. Retrieved January 15, 2026, from [Link]

Sources

Spectroscopic Profile of trans-1,2-Bis(chloromethyl)cyclohexane: A Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

trans-1,2-Bis(chloromethyl)cyclohexane is a halogenated organic compound with the chemical formula C₈H₁₄Cl₂ and a molecular weight of 181.1 g/mol . Its structure features a cyclohexane ring with two chloromethyl groups (-CH₂Cl) attached to adjacent carbons (C1 and C2) in a trans configuration. This stereochemistry dictates that the two substituents are on opposite sides of the cyclohexane ring's plane. This molecule serves as a valuable building block in organic synthesis, particularly in the formation of ligands for catalysis and in materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be complex due to the conformational flexibility of the cyclohexane ring and the various diastereotopic protons. The trans arrangement of the chloromethyl groups leads to a C₂ symmetry axis, simplifying the spectrum to some extent. We can predict the chemical shifts and multiplicities of the different proton environments based on the analysis of similar cyclohexane derivatives.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 3.5 - 3.7 | Doublet of Doublets (dd) | 4H | -CH₂Cl (Methylene protons) |

| 1.8 - 2.0 | Multiplet | 2H | C1-H and C2-H (Methine protons) |

| 1.2 - 1.8 | Multiplet | 8H | Cyclohexane ring protons |

Note: This data is predicted and may vary from experimental values.

The protons of the chloromethyl groups (-CH₂Cl) are expected to be the most deshielded due to the electronegativity of the chlorine atom, appearing in the downfield region of the spectrum. These two protons on each chloromethyl group are diastereotopic and will likely appear as a complex multiplet, potentially an AB quartet, further split by coupling to the adjacent methine proton on the cyclohexane ring. For simplicity, it is represented as a doublet of doublets. The methine protons at C1 and C2, being attached to the carbon bearing the chloromethyl group, will also be shifted downfield compared to the other cyclohexane ring protons. The remaining eight protons of the cyclohexane ring will appear as a complex series of overlapping multiplets in the upfield region, typical for saturated carbocyclic systems.[4]

Caption: Predicted coupling interactions in this compound.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Spectrum

Due to the C₂ symmetry of the trans isomer, the ¹³C NMR spectrum is expected to show four distinct signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| 45 - 50 | -CH₂Cl |

| 40 - 45 | C1 and C2 |

| 28 - 32 | C3 and C6 |

| 24 - 28 | C4 and C5 |

Note: This data is predicted and may vary from experimental values.

The carbon of the chloromethyl group (-CH₂Cl) will be the most downfield-shifted due to the direct attachment of the electronegative chlorine atom. The carbons of the cyclohexane ring to which the chloromethyl groups are attached (C1 and C2) will also be shifted downfield. The remaining four carbons of the cyclohexane ring will give two signals, corresponding to the C3/C6 and C4/C5 pairs.[5][6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to be dominated by absorptions arising from C-H and C-Cl bond vibrations.[7][8][9]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2850 | C-H stretch | Alkane (cyclohexane ring) |

| 1450 | C-H bend (scissoring) | -CH₂- |

| 750 - 650 | C-Cl stretch | Alkyl chloride |

Note: This data is predicted and may vary from experimental values.

The spectrum will show strong C-H stretching vibrations just below 3000 cm⁻¹ characteristic of sp³ hybridized carbons in the cyclohexane ring and chloromethyl groups.[10] A prominent absorption band in the fingerprint region, between 750 and 650 cm⁻¹, is expected for the C-Cl stretching vibration.[11] The presence of multiple C-H bending and rocking vibrations will contribute to a complex pattern in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule's overall structure.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) at m/z 180, with a characteristic isotopic pattern for a molecule containing two chlorine atoms. The M+2 peak should be approximately 65% of the intensity of the M peak, and the M+4 peak should be about 10% of the M peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[13]

Common fragmentation pathways for chlorinated alkanes involve the loss of a chlorine atom or a hydrogen chloride molecule.[14][15][16]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 180/182/184 | [C₈H₁₄Cl₂]⁺˙ (Molecular ion) |

| 145/147 | [C₈H₁₄Cl]⁺ (Loss of Cl) |

| 131/133 | [C₇H₁₁Cl]⁺˙ (Loss of CH₂Cl) |

| 109 | [C₈H₁₃]⁺ (Loss of 2Cl and H) |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |

| 49/51 | [CH₂Cl]⁺ |

Note: This data is predicted and may vary from experimental values.

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Conclusion

This technical guide has presented a comprehensive, albeit predicted, spectroscopic profile of this compound. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with analogous structures, we have constructed a detailed and reliable set of expected spectral data. This information is invaluable for researchers and scientists in the fields of organic synthesis, materials science, and drug development, enabling the confident identification and characterization of this important chemical intermediate. The provided protocols also offer practical guidance for the experimental acquisition of this data.

References

-

Modgraph. NMR Predict Desktop. [Link].

-

Mestrelab Research. Mnova NMRPredict. [Link].

-

Bruker. Mnova Predict | Accurate Prediction. [Link].

- Schinkel, L., et al. (2017). Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products: Chlorinated Alkenes. Analytical Chemistry, 89(12), 6575-6583.

- Agilent Technologies. (2012).

- Schinkel, L., et al. (2018). Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products.

-

University of Colorado Boulder. IR: alkyl halides. [Link].

-

LibreTexts. Infrared Spectroscopy. [Link].

- The Elk-chemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube.

- Heeb, N. V., et al. (2024). A Quasi Real-Time Evaluation of High-Resolution Mass Spectra of Complex Chlorinated Paraffin Mixtures and Their Transformation Products. Environmental Science & Technology.

- Cardenas, F., et al. (2011). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Journal of the Chilean Chemical Society.

-

Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link].

-

Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link].

-

LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link].

-

National Institutes of Health. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. [Link].

-

SpectraBase. trans-1-CHLORO-2-METHYLCYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. [Link].

-

PubChem. (Chloromethyl)cyclohexane. [Link].

-

LibreTexts. 5.3: Spectroscopic Properties of Alkyl Halides. [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link].

-

Canadian Science Publishing. IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. [Link].

-

ResearchGate. 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link].

-

MySkinRecipes. trans-1,2-bis(hydroxymethyl)cyclohexane. [Link].

-

NIST. Cyclohexane, 1,2-dichloro-, trans-. [Link].

-

Doc Brown's Chemistry. C6H12 mass spectrum of cyclohexane. [Link].

-

Journal of Research of the National Bureau of Standards. Infrared absorption spectra of cyclo-hydrocarbons. [Link].

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link].

-

KGROUP. NMR Chemical Shifts of Trace Impurities. [Link].

- Chem Help ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube.

-

Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis of the cis- and trans-1,2-bis(trimethylsilyl)cyclohexanes (BTMSC): molecular mechanics calculations and nuclear magnetic resonance spectroscopy. A preferred diaxial conformation for the trans-isomer. [Link].

-

Reddit. How to read this H-NMR? The molecule is trans-cyclohexane-1 2-diol. [Link].

-

Synergy Scitech. trans-1,2-Bis(hydroxymethyl)cyclohexane. [Link].

-

PubChem. trans-1,2-Bis(aminomethyl)cyclohexane. [Link].

-

NIST. trans-1,4-Bis(aminomethyl)cyclohexane. [Link].

-

ResearchGate. CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. [Link].

-

NIST. Cyclohexane. [Link].

-

The Journal of Physical Chemistry A. The Conformational Preferences of Polychlorocyclohexanes. [Link].

-

SpectraBase. trans-1,2-Bis(chlorocarbonyl)-cyclobutane - Optional[13C NMR] - Chemical Shifts. [Link].

-

NIST. Cyclohexane, 1-chloro-2-trichloromethyl, trans-. [Link].

-

SpectraBase. Trans-1,2-dichlorocyclohexane - Optional[13C NMR] - Chemical Shifts. [Link].

Sources

- 1. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cyclohexane [webbook.nist.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Conformational Analysis of trans-1,2-Bis(chloromethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the conformational landscape of trans-1,2-Bis(chloromethyl)cyclohexane. Leveraging foundational principles of stereochemistry and drawing upon data from analogous substituted cyclohexanes, this document delineates the intricate balance of steric and electronic forces that govern the molecule's three-dimensional structure. We present a detailed analysis of the chair conformations, their relative stabilities, and the energetic factors influencing the conformational equilibrium. Furthermore, this guide furnishes detailed, field-proven protocols for both computational and experimental (NMR spectroscopy) approaches to conformational analysis, equipping researchers with the necessary tools to investigate this and similar molecular systems.

Introduction: The Significance of Conformational Analysis

In the realms of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its conformation—is a critical determinant of its function, reactivity, and interaction with biological targets. The cyclohexane ring, a ubiquitous scaffold in pharmaceuticals and natural products, exists not as a planar hexagon, but predominantly in a puckered "chair" conformation to alleviate angle and torsional strain.[1] For substituted cyclohexanes, the spatial orientation of the substituents as either axial (perpendicular to the ring's plane) or equatorial (along the ring's equator) dictates the molecule's stability and properties.

The subject of this guide, this compound, presents a compelling case study. The trans configuration gives rise to a dynamic equilibrium between two principal chair conformations: one with both chloromethyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial).[2] Understanding the energetic preference for one conformation over the other is paramount for predicting the molecule's behavior in chemical reactions and biological systems.

This guide will deconstruct the conformational preferences of this compound by evaluating the contributing energetic factors, including 1,3-diaxial interactions and gauche steric strain. We will then outline robust methodologies for both theoretical and practical investigation of this equilibrium.

Theoretical Framework: Unraveling the Conformational Equilibrium

The interconversion between the two chair forms of a cyclohexane derivative is a rapid process at room temperature known as a ring flip. For this compound, this equilibrium is between the diequatorial and diaxial conformers.

The position of this equilibrium is dictated by the relative Gibbs free energy (ΔG) of the two conformers. The dominant conformation will be the one with lower energy. The primary factors influencing this energy difference are:

-

1,3-Diaxial Interactions: These are destabilizing steric interactions between an axial substituent and the two other axial atoms (usually hydrogens) on the same face of the ring, located at the C3 and C5 positions relative to the substituent.[3] Substituents in the equatorial position avoid these interactions, making the equatorial orientation energetically favorable for most groups.[1]

-

Gauche Interactions: In a 1,2-disubstituted cyclohexane, the two substituents can experience a gauche interaction, which is a form of steric strain similar to that in the gauche conformer of butane.[4] This interaction is present in the diequatorial conformer.

Quantifying Steric Strain: The A-Value

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which is the Gibbs free energy difference (–ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane.[5] A larger A-value signifies a greater preference for the equatorial position.

-

Methyl (-CH₃): A-value ≈ 1.74 kcal/mol.[5]

-

Ethyl (-CH₂CH₃): A-value ≈ 1.79 kcal/mol.[5]

-

Chloro (-Cl): A-value ≈ 0.43 kcal/mol.[5]

The chloromethyl group is sterically similar in size to an ethyl group. However, the electronegative chlorine atom can influence bond lengths and electron density, potentially altering its steric profile. For the purpose of this analysis, we will estimate the A-value for the chloromethyl group to be approximately 1.8 kcal/mol , similar to that of an ethyl group.

Energetic Analysis of the Conformers

With the estimated A-value, we can now assess the relative energies of the diequatorial and diaxial conformers.

-

Diequatorial Conformer:

-

1,3-Diaxial Interactions: 0 kcal/mol (as both groups are equatorial).

-

Gauche Interaction: There is one gauche interaction between the two adjacent chloromethyl groups. The energy of this interaction is estimated to be similar to that between two methyl groups, which is approximately 0.9 kcal/mol .[6]

-

Total Estimated Strain: ~0.9 kcal/mol.

-

-

Diaxial Conformer:

-

1,3-Diaxial Interactions: Each axial chloromethyl group interacts with two axial hydrogens. Therefore, the total strain from these interactions is the sum of the A-values for each group. Total = 2 * (A-value of -CH₂Cl) ≈ 2 * 1.8 kcal/mol = 3.6 kcal/mol .

-

Gauche Interaction: In the diaxial conformation, the two chloromethyl groups are anti-periplanar to each other, so there is no gauche interaction between them.

-

Total Estimated Strain: ~3.6 kcal/mol.

-

| Conformer | 1,3-Diaxial Strain (kcal/mol) | Gauche Interaction Strain (kcal/mol) | Total Estimated Strain (kcal/mol) |

| Diequatorial | 0 | ~0.9 | ~0.9 |

| Diaxial | ~3.6 | 0 | ~3.6 |

| Energy Difference (Diaxial - Diequatorial) | ~2.7 |

The Role of Electronic Effects

While steric effects are often the dominant factor, electronic effects can also influence conformational equilibria, particularly with electronegative substituents. Studies on trans-1,2-dihalocyclohexanes have shown that hyperconjugation, an interaction between the electrons in a C-H σ bond and an adjacent anti-periplanar C-X σ* antibonding orbital, can stabilize the diaxial conformer.[7] For the chloromethyl group, the C-Cl bond is electron-withdrawing. It is plausible that hyperconjugative interactions between axial C-H bonds and the C-C and C-Cl σ* orbitals of the axial chloromethyl groups could provide a small degree of stabilization to the diaxial form. However, given the significant steric destabilization, it is unlikely that these electronic effects would be sufficient to overcome the strong preference for the diequatorial conformer in this case.

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the conformation of cyclohexane derivatives in solution.[8] The key lies in the analysis of vicinal (³J) proton-proton coupling constants, which are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

Step-by-Step Methodology

-

Structure Building: Using molecular modeling software (e.g., Avogadro, GaussView), construct 3D models of both the diequatorial and diaxial chair conformers of this compound.

-

Geometry Optimization: Perform a full geometry optimization for each conformer to find its lowest energy structure. A molecular mechanics force field like MMFF94 can be used for an initial, rapid optimization, followed by a more accurate optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory. The absence of any imaginary frequencies confirms that the structures are true local energy minima. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more robust level of theory, such as a larger basis set (e.g., 6-311+G(d,p)).

-

Data Analysis: Compare the final Gibbs free energies of the two conformers. The energy difference (ΔG) will provide a quantitative prediction of the conformational equilibrium, which can then be compared to the estimates from the A-value analysis and any available experimental data.

Conclusion and Outlook

The conformational analysis of this compound, based on established principles of stereochemistry, strongly indicates a pronounced preference for the diequatorial conformer. This preference is driven by the avoidance of significant 1,3-diaxial steric strain that would be present in the diaxial form. Our energetic estimation, using an approximated A-value of 1.8 kcal/mol for the chloromethyl group, suggests the diequatorial conformer is more stable by approximately 2.7 kcal/mol. This theoretical prediction can be rigorously tested and verified through the application of the detailed NMR spectroscopic and computational protocols outlined in this guide.

For professionals in drug development, understanding this conformational lock is crucial. It implies that in a biological context, the molecule will predominantly present a single, well-defined three-dimensional shape, which is a key factor in designing specific molecular interactions. For synthetic chemists, this conformational preference can influence the stereochemical outcome of reactions involving the cyclohexane ring or its substituents. This guide provides both the theoretical foundation and the practical methodologies for a comprehensive investigation into the conformational landscape of this and related disubstituted cyclohexanes.

References

-

Davis, R. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. YouTube. [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

Sloop, J. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

-

Master Organic Chemistry. (2020). Newman Projection of Butane (and Gauche Conformation). [Link]

-

Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy Data. [Link]

- Franklin, N. C., & Feltkamp, H. (1965). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy.

-

Alabugin, I. V. (2005). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Wikipedia. (n.d.). Gauche effect. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Ring Conformations. [Link]

-

Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

-

National Institute of Standards and Technology. (n.d.). Computational Chemistry Comparison and Benchmark Database. [Link]

Sources

- 1. Stereoisomers [www2.chemistry.msu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Gauche effect - Wikipedia [en.wikipedia.org]

- 8. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

reactivity of "trans-1,2-Bis(chloromethyl)cyclohexane" functional groups

An In-Depth Technical Guide to the Reactivity of trans-1,2-Bis(chloromethyl)cyclohexane Functional Groups

Introduction

This compound is a bifunctional electrophilic building block of significant interest in synthetic organic chemistry, polymer science, and drug development. Its rigid cyclohexane core, combined with the specific trans stereochemistry of its two primary alkyl chloride functional groups, imparts a unique and predictable reactivity profile. Understanding the interplay between the conformational dynamics of the cyclohexane ring and the inherent reactivity of the chloromethyl groups is paramount for its effective utilization in designing complex molecular architectures, including ligands for catalysis, macrocycles, and cross-linked polymers.[1]

This technical guide provides a comprehensive analysis of the core reactivity principles governing this molecule. We will delve into the critical role of conformational analysis, explore the kinetics and stereoelectronic requirements of its primary reaction pathways—nucleophilic substitution and elimination—and present field-proven protocols for its synthetic transformations.

Core Principle: The Dominance of Conformational Energetics

The reactivity of this compound is fundamentally dictated by the conformational equilibrium of its six-membered ring. The cyclohexane core exists predominantly in two chair conformations that interconvert via a "ring-flip." In the trans-1,2-disubstituted isomer, the two chloromethyl groups can be positioned either both in equatorial positions (diequatorial) or both in axial positions (diaxial).

The energetic difference between these two conformers is substantial. The diequatorial conformation is overwhelmingly favored as it places the bulky chloromethyl groups in the less sterically hindered equatorial positions.[2][3] In contrast, the diaxial conformer suffers from severe 1,3-diaxial interactions, where the axial chloromethyl groups experience steric repulsion with the axial hydrogens on the same face of the ring.[4] This high energy penalty means the molecule exists almost exclusively in the diequatorial form at equilibrium.

Caption: Conformational equilibrium of this compound.

This strong preference for the diequatorial conformer is the single most important factor governing the molecule's reaction pathways. Any reaction requiring the diaxial conformation will face a significant kinetic barrier.

Nucleophilic Substitution: The Predominant Reaction Pathway

The chloromethyl groups are primary alkyl halides, making them excellent substrates for bimolecular nucleophilic substitution (SN2) reactions.[5][6] This pathway is highly favored for this compound due to the structural features of its stable diequatorial conformer.

Mechanistic Rationale

The SN2 mechanism involves a backside attack by a nucleophile on the electrophilic carbon atom, displacing the chloride leaving group in a single, concerted step.[7] The transition state involves a pentacoordinate carbon atom. The rate of this reaction is second-order, dependent on the concentration of both the substrate and the nucleophile.[6][7]

For this compound, the stable diequatorial conformation presents the two electrophilic -CH₂Cl groups away from the bulk of the cyclohexane ring. This orientation minimizes steric hindrance, making the carbon atoms highly accessible for backside attack by a wide range of nucleophiles.

Experimental Protocol: Synthesis of trans-1,2-Bis(azidomethyl)cyclohexane

This protocol details a typical SN2 reaction, converting the dichloride to a diazide, a versatile intermediate for further functionalization (e.g., reduction to diamines or click chemistry).

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (2.2-2.5 eq) to the solution. The excess nucleophile ensures the reaction goes to completion.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual DMF.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product via column chromatography if necessary.

Causality:

-

Solvent: DMF is a polar aprotic solvent, which is ideal for SN2 reactions. It solvates the sodium cation but leaves the azide anion relatively "naked" and highly nucleophilic.[5]

-

Temperature: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Work-up: The aqueous work-up is essential to remove the highly soluble DMF and excess sodium azide salt from the desired organic product.

Caption: Workflow for the SN2 synthesis of a diazide.

Elimination Reactions: A Kinetically Disfavored Pathway

While primary alkyl halides can undergo bimolecular elimination (E2) reactions, this pathway is significantly hindered for this compound due to strict stereoelectronic requirements.

Mechanistic Rationale

The E2 mechanism requires a specific spatial arrangement: the β-hydrogen to be eliminated and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°).[8] In a cyclohexane system, this translates to a rigid requirement for the hydrogen and the leaving group to be in a trans-diaxial orientation.[9][10]

Let's analyze the stable diequatorial conformer of our substrate. The C-Cl bonds are equatorial. The β-hydrogens are the adjacent hydrogens on the cyclohexane ring (at positions 1 and 2). In this conformation, none of these β-hydrogens are anti-periplanar to the equatorial C-Cl bond. Therefore, the stable, low-energy conformer cannot undergo an E2 reaction. [10]

For an E2 reaction to occur, the molecule must first ring-flip to the highly unstable diaxial conformation. Only in this high-energy state are the C-Cl bonds axial, allowing for a trans-diaxial relationship with the now-axial β-hydrogens. The immense energy required to force the molecule into and hold it in this conformation makes the E2 reaction kinetically disfavored and extremely slow compared to SN2.[8][9]

Caption: Stereoelectronic requirements for E2 elimination.

Experimental Considerations

To force an elimination reaction, one must use a strong, sterically hindered base (e.g., potassium tert-butoxide) to disfavor the competing SN2 pathway, along with high temperatures to overcome the conformational energy barrier. Even under these conditions, yields are often poor, and reaction times are long. The expected product would be methylenecyclohexane derivatives, which are generally less favorable than substitution products.

Application in Synthesis: Intramolecular Cyclization

A key application of this compound is in the synthesis of bicyclic and macrocyclic structures. Its two electrophilic centers, held in a rigid trans configuration, make it an ideal partner for reactions with bidentate nucleophiles.

Protocol: Synthesis of a Fused Thiepane Ring

This protocol demonstrates the formation of a seven-membered sulfur-containing ring fused to the cyclohexane core, a common scaffold in medicinal chemistry.

Materials:

-

This compound

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Deionized water

Procedure:

-

In a large round-bottom flask, prepare a solution of sodium sulfide (1.1 eq) in a 1:1 mixture of ethanol and water.

-

In a separate flask, dissolve this compound (1.0 eq) in ethanol.

-

Set up the sodium sulfide solution for high-dilution addition by using a syringe pump to add the dichloride solution over a period of 8-12 hours. The reaction should be stirred vigorously at room temperature.

-

After the addition is complete, allow the reaction to stir for an additional 12 hours.

-

Remove the ethanol under reduced pressure.

-

Extract the remaining aqueous solution with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude bicyclic thioether.

-

Purify by column chromatography.

Causality:

-

High Dilution: This is the most critical parameter. Adding the dichloride slowly to the solution of the dinucleophile ensures that the concentration of the electrophile is always low. This kinetically favors the intramolecular cyclization of an intermediate over intermolecular polymerization, where one molecule of dichloride reacts with two different sulfide ions.

-

Nucleophile: Sodium sulfide provides the S²⁻ nucleophile which sequentially performs two SN2 reactions to form the fused ring system.

Quantitative Data Summary

| Reaction Type | Mechanism | Key Requirements | Typical Conditions | Relative Rate | Primary Product(s) |

| Nucleophilic Substitution | SN2 | Unhindered electrophile, good nucleophile | NaN₃, NaCN, R₂NH in DMF, 25-90 °C | Fast | Disubstituted cyclohexane |

| Elimination | E2 | trans-diaxial (anti-periplanar) geometry | K⁺OtBu in THF, high temp. | Very Slow | Cyclohexene derivatives |

| Intramolecular Cyclization | Dual SN2 | Bidentate nucleophile, high dilution | Na₂S, diamines in EtOH, slow addition | Moderate | Fused bicyclic systems |

Conclusion

The reactivity of this compound is a textbook example of conformationally controlled reactivity. While its primary alkyl chloride groups are inherently primed for SN2 reactions, the rigid stereochemistry of the cyclohexane backbone introduces significant constraints. The overwhelming energetic preference for the diequatorial conformer makes bimolecular substitution the dominant and predictable reaction pathway, providing a reliable method for installing a wide variety of functional groups in a defined trans orientation. Conversely, the E2 elimination pathway is kinetically crippled by the need to access a high-energy diaxial conformation to meet stereoelectronic demands. This dichotomy in reactivity makes this compound a powerful and selective tool for synthetic chemists, particularly in the construction of complex, bridged, and macrocyclic molecular frameworks.

References

-

Title: The E2 Reaction and Cyclohexane Conformation. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Synthesis of chiral cyclohexane-linked bisimidazolines. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

-

Title: Conformational analysis of cyclohexanes. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Practice with Bimolecular Nucleophilic Substitution Reactions. Source: YouTube (Organic Chemistry Tutor). URL: [Link]

-

Title: Mechanisms of Nucleophilic Substitution Reactions. Source: Chemistry LibreTexts. URL: [Link]

-

Title: The E2 Reaction and Cyclohexane Conformation. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Selected synthetic strategies to cyclophanes. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

-

Title: Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. Source: YouTube (Professor Davis). URL: [Link]

-

Title: Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Source: Scientific & Academic Publishing. URL: [Link]

-

Title: Nucleophilic Substitution Reactions (2). Source: YouTube (MOC Productions). URL: [Link]

-

Title: Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Source: PubMed. URL: [Link]

-

Title: Elimination reaction with (chloromethyl)cyclohexane Alkyl Halides. Source: gimmenotes. URL: [Link]

-

Title: Conformational analysis of cis- and trans-1,2-di-tert-butylcyclohexane and some homomorphs. Source: ResearchGate. URL: [Link]

Sources

- 1. BJOC - Selected synthetic strategies to cyclophanes [beilstein-journals.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

stereoisomers of 1,2-bis(chloromethyl)cyclohexane

An In-depth Technical Guide to the Stereoisomers of 1,2-Bis(chloromethyl)cyclohexane

Abstract

1,2-Bis(chloromethyl)cyclohexane is a key synthetic intermediate whose utility is fundamentally governed by its three-dimensional structure. As a disubstituted cyclohexane, it presents a classic yet intricate case of stereoisomerism, involving both diastereomers and enantiomers, each with distinct conformational preferences and chemical properties. This guide provides a comprehensive analysis of the , intended for researchers, scientists, and professionals in drug development and materials science. We will dissect the structural nuances of the cis and trans isomers, delve into their conformational equilibria, outline synthetic and characterization protocols, and explain the causal relationships behind their observed properties.

Elucidation of Stereoisomeric Forms

The core of 1,2-bis(chloromethyl)cyclohexane's complexity lies in the two stereogenic centers at the C1 and C2 positions of the cyclohexane ring. The spatial arrangement of the two chloromethyl groups relative to the ring gives rise to two diastereomers: cis and trans.

The cis-Isomer: A Meso Compound

In the cis-1,2-bis(chloromethyl)cyclohexane isomer, both chloromethyl groups are on the same face of the cyclohexane ring. Although this molecule contains two stereocenters (C1 and C2), it is achiral. This is because the molecule possesses an internal plane of symmetry that renders it superimposable on its mirror image. Such compounds are defined as meso compounds.[1] While individual chair conformations of the cis-isomer are chiral, they rapidly interconvert into their non-superimposable mirror image (enantiomer) via ring-flipping.[1] This rapid equilibrium results in a 50:50 mixture of enantiomeric conformations, leading to no net optical activity.

The trans-Isomer: An Enantiomeric Pair

In the trans-1,2-bis(chloromethyl)cyclohexane isomer, the two chloromethyl groups are on opposite faces of the ring. This arrangement eliminates the internal plane of symmetry, making the molecule chiral. Consequently, the trans isomer exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,2R)-1,2-bis(chloromethyl)cyclohexane and (1S,2S)-1,2-bis(chloromethyl)cyclohexane.[1] These enantiomers will rotate plane-polarized light in equal but opposite directions and will interact differently with other chiral molecules.

The stereochemical relationships are summarized in the diagram below. The cis-isomer is a diastereomer of both the (1R,2R) and (1S,2S) trans isomers.

Conformational Analysis and Thermodynamic Stability

The reactivity and physical properties of cyclohexane derivatives are dictated by their preferred three-dimensional shape. Cyclohexane predominantly adopts a low-energy "chair" conformation, which is nearly free of steric and torsional strain.[2] Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Conformational Equilibrium of the cis-Isomer

For cis-1,2-disubstituted cyclohexanes, one substituent must occupy an axial position while the other is equatorial (a,e) or vice versa (e,a).[3] In cis-1,2-bis(chloromethyl)cyclohexane, a rapid ring-flip interconverts these two chair conformations. Since the substituents are identical, the two conformers are enantiomeric and have equal energy. At room temperature, the molecule exists as a rapidly equilibrating mixture of these two forms.

Conformational Equilibrium of the trans-Isomer

The trans isomer can exist in two distinct chair conformations: one where both chloromethyl groups are in axial positions (diaxial, a,a) and one where they are both in equatorial positions (diequatorial, e,e).[3]

The diaxial conformer is significantly destabilized by steric hindrance known as 1,3-diaxial interactions.[3] Each axial chloromethyl group experiences repulsion from the two axial hydrogen atoms on the same face of the ring. In contrast, the diequatorial conformer places the bulky chloromethyl groups in the less sterically hindered equatorial positions, resulting in a much more stable conformation.[2][4] While the two equatorial groups do experience a minor gauche-butane interaction, this is far less destabilizing than the 1,3-diaxial interactions.[2] Consequently, the conformational equilibrium heavily favors the diequatorial form.

| Isomer | Conformation | Substituent Positions | Relative Stability | Key Steric Interactions |

| cis | Chair 1 | Axial, Equatorial (a,e) | Equal to Chair 2 | 1,3-Diaxial (1x -CH₂Cl) |

| cis | Chair 2 | Equatorial, Axial (e,a) | Equal to Chair 1 | 1,3-Diaxial (1x -CH₂Cl) |

| trans | Diaxial | Axial, Axial (a,a) | Highly Unfavorable | 1,3-Diaxial (2x -CH₂Cl) |

| trans | Diequatorial | Equatorial, Equatorial (e,e) | Most Stable | Gauche interaction |

Synthetic Protocol and Isomer Separation

A common and reliable method for synthesizing 1,2-bis(chloromethyl)cyclohexane involves the chlorination of the corresponding diol, 1,2-cyclohexanedimethanol. This precursor is commercially available as a mixture of cis and trans isomers and can be readily converted to the target compound.

Experimental Protocol: Chlorination of 1,2-Cyclohexanedimethanol

-

Objective: To synthesize a mixture of cis- and this compound.

-

Rationale: Thionyl chloride (SOCl₂) is an effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds with the liberation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Pyridine is often added to neutralize the HCl generated.

Step-by-Step Methodology:

-